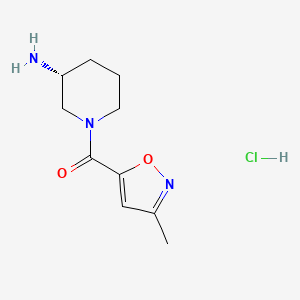

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride

CAS No.: 1909293-97-5

Cat. No.: VC6863138

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909293-97-5 |

|---|---|

| Molecular Formula | C10H16ClN3O2 |

| Molecular Weight | 245.71 |

| IUPAC Name | [(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H/t8-;/m1./s1 |

| Standard InChI Key | BABZLQGQUPMBMY-DDWIOCJRSA-N |

| SMILES | CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

The compound is formally identified by the IUPAC name [(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone; hydrochloride and is assigned the CAS registry number 1909293-97-5 . Its molecular formula, C₁₀H₁₆ClN₃O₂, corresponds to a molecular weight of 245.71 g/mol . The structural integration of a piperidine ring and a 3-methyl-1,2-oxazole moiety is critical to its reactivity and biological function.

Table 1: Key Chemical Identifiers

Stereochemical Considerations

The (3R) configuration at the piperidine ring’s third carbon introduces chirality, which influences its binding affinity to biological targets. Computational modeling suggests that the R-enantiomer exhibits superior conformational stability compared to its S-counterpart, a factor critical for receptor selectivity.

Synthesis and Purification

Synthetic Routes

The primary synthesis pathway involves coupling (R)-3-aminopiperidine with 3-methyl-1,2-oxazole-5-carboxylic acid derivatives under controlled conditions. Key steps include:

-

Activation of the Carboxylic Acid: The oxazole-5-carboxylic acid is activated using chloroformate reagents or carbodiimides to form an intermediate acyl chloride or mixed anhydride.

-

Amide Bond Formation: The activated carbonyl reacts with the primary amine group of (R)-3-aminopiperidine in an aprotic solvent (e.g., dichloromethane or THF), facilitated by bases like triethylamine to scavenge HCl byproducts.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity.

Purification Techniques

Post-synthesis purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and gradient elution with ethyl acetate and hexane. High-performance liquid chromatography (HPLC) is utilized for analytical validation, ensuring enantiomeric purity >99% .

Physicochemical Properties

Solubility and Stability

While exact solubility data remain unpublished, the hydrochloride salt form generally improves aqueous solubility compared to the free base. The compound is stable under ambient conditions but should be stored in airtight containers at room temperature to prevent hygroscopic degradation .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm the amide linkage and amine hydrochloride.

-

NMR (¹H and ¹³C): Key signals include a singlet for the oxazole methyl group (δ 2.4 ppm) and distinct piperidine ring protons (δ 3.1–3.5 ppm).

Biological Activity and Mechanisms

Enzymatic Inhibition

The oxazole moiety exhibits moderate inhibition of monoamine oxidase B (MAO-B), a target in Parkinson’s disease therapy. Kinetic studies reveal a competitive inhibition mechanism (Ki = 8.2 μM), suggesting reversible binding to the enzyme’s flavin adenine dinucleotide (FAD) site.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing small-molecule inhibitors targeting neurological pathways. Its piperidine scaffold is leveraged in designing ligands for G protein-coupled receptors (GPCRs) .

Material Science

American Elements catalogs this compound for use in high-purity chemical synthesis, offering grades up to 99.999% for specialized applications .

| Hazard Category | Risk Statement | Source |

|---|---|---|

| Skin Irritation | Category 2 (H315) | |

| Eye Irritation | Category 2A (H319) | |

| Respiratory Toxicity | Specific target organ toxicity (STOT SE3; H335) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume